2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[(furan-2-yl)methyl]acetamide
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Description
2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[(furan-2-yl)methyl]acetamide is a useful research compound. Its molecular formula is C17H15ClN4O3S and its molecular weight is 390.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 390.0553392 g/mol and the complexity rating of the compound is 491. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of HMS1656E11 are currently unknown. The compound’s structure suggests it may interact with a variety of biological targets. For instance, the presence of a carbamoyl group and a thiazole ring could imply interactions with enzymes or receptors that recognize these motifs.
Mode of Action
The mode of action of HMS1656E11 is not well-defined due to the lack of specific information. Given its structural features, it’s plausible that the compound could act as an inhibitor or activator of its target proteins, depending on the nature of the interactions. The carbamoyl group might form hydrogen bonds with the target protein, while the thiazole ring could participate in hydrophobic interactions . Further experimental studies are needed to confirm these hypotheses.
Biochemical Pathways
Without knowledge of the specific targets of HMS1656E11, it’s challenging to predict the exact biochemical pathways it might affect. Compounds containing similar structural motifs have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . Therefore, HMS1656E11 could potentially influence a variety of biochemical pathways, depending on its targets.
Pharmacokinetics
The pharmacokinetics of HMS1656E11, including its absorption, distribution, metabolism, and excretion (ADME) properties, are currently unknown. These properties are crucial for understanding the drug’s bioavailability, i.e., the extent to which the drug reaches the systemic circulation. Factors such as the compound’s solubility, stability, and interactions with transport proteins can influence its ADME properties
Result of Action
The molecular and cellular effects of HMS1656E11 are yet to be determined. Depending on its targets and mode of action, the compound could potentially modulate a variety of cellular processes, from signal transduction to gene expression. The presence of a carbamoyl group and a thiazole ring in its structure suggests that it might have diverse biological activities .
Action Environment
The action, efficacy, and stability of HMS1656E11 could be influenced by various environmental factors, such as pH, temperature, and the presence of other biomolecules. For instance, the compound’s activity might be affected by the pH of its environment, as pH can influence the ionization state of the compound and thus its interactions with target proteins. Similarly, temperature can affect the compound’s stability and its diffusion rate within the body .
Properties
IUPAC Name |
2-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O3S/c18-11-3-5-12(6-4-11)20-16(24)22-17-21-13(10-26-17)8-15(23)19-9-14-2-1-7-25-14/h1-7,10H,8-9H2,(H,19,23)(H2,20,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTIODNBUVUNWQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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